methyl 4-{[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]methyl}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-{[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]methyl}benzoate is a complex organic compound with a unique structure that includes a pyridazine ring, a methylphenyl group, and a benzoate ester. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]methyl}benzoate typically involves multi-step organic reactions. One common method includes the condensation of 4-methylphenylhydrazine with an appropriate diketone to form the pyridazine ring. This intermediate is then reacted with methyl 4-formylbenzoate under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]methyl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Methyl 4-{[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]methyl}benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-{[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]methyl}benzoate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes or signaling pathways, leading to its biological effects. For example, it may inhibit the Wnt/β-catenin signaling pathway, which is crucial in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-{[(4-methylphenyl)sulfonyl]amino}benzoate: Another compound with a similar structure but different functional groups.
4-Methylphenyl benzoate: Shares the methylphenyl and benzoate moieties but lacks the pyridazine ring.
Uniqueness
Methyl 4-{[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]methyl}benzoate is unique due to its combination of a pyridazine ring with a benzoate ester, which imparts specific chemical and biological properties not found in simpler analogs.
Biological Activity
Methyl 4-{[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]methyl}benzoate, a compound with potential therapeutic applications, belongs to the class of pyridazine derivatives. This article delves into its biological activities, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C23H24N4O3 with a molecular weight of 404.5 g/mol. Its structure features a pyridazine ring, which is known for various biological activities. The compound's properties are summarized in the table below:
Property | Value |
---|---|
Molecular Weight | 404.5 g/mol |
Molecular Formula | C23H24N4O3 |
InChI Key | CPULZLJECNMFCP-UHFFFAOYSA-N |
LogP | 4.4863 |
Hydrogen Bond Acceptors | 8 |
Hydrogen Bond Donors | 1 |
Polar Surface Area | 71.202 Ų |
Antimicrobial Properties
Research indicates that pyridazine derivatives exhibit significant antimicrobial activity. This compound has been tested against various bacterial strains, showing promising results:
- Bacterial Strains Tested :
- Staphylococcus aureus
- Pseudomonas aeruginosa
- Escherichia coli
In vitro studies have demonstrated that this compound can inhibit the growth of these pathogens, making it a candidate for further development as an antimicrobial agent .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. Pyridazine derivatives are recognized for their ability to modulate inflammatory pathways, which may be beneficial in treating conditions such as arthritis and other inflammatory disorders. Studies suggest that compounds with similar structures can inhibit pro-inflammatory cytokines, thereby reducing inflammation .
Case Studies and Research Findings
- Study on Antimicrobial Activity : A study published in the Central European Journal of Experimental Biology highlighted the synthesis of various pyridazinone derivatives and their antimicrobial properties against common pathogens. This compound was included in a broader category of compounds showing significant antibacterial activity .
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects of related compounds demonstrated that certain pyridazine derivatives could effectively reduce inflammation markers in vitro, suggesting a viable therapeutic pathway for conditions like rheumatoid arthritis .
- Anticancer Studies : Research conducted on similar pyridazine compounds revealed their capacity to inhibit cancer cell lines through apoptosis induction and cell cycle arrest mechanisms, indicating that this compound may possess similar properties worth exploring further .
Properties
Molecular Formula |
C20H18N2O3 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
methyl 4-[[3-(4-methylphenyl)-6-oxopyridazin-1-yl]methyl]benzoate |
InChI |
InChI=1S/C20H18N2O3/c1-14-3-7-16(8-4-14)18-11-12-19(23)22(21-18)13-15-5-9-17(10-6-15)20(24)25-2/h3-12H,13H2,1-2H3 |
InChI Key |
ZSMWPZWVMKSUID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)C(=O)OC |
solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.